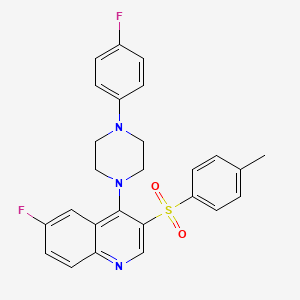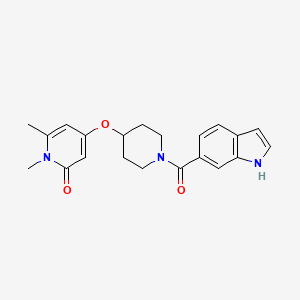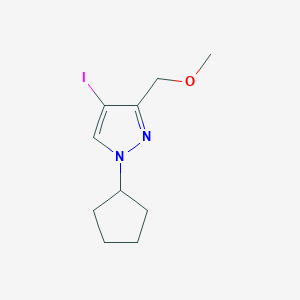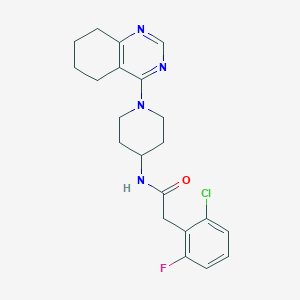
6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-tosylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoroquinolones are a type of antibiotic that are used to treat a variety of bacterial infections. They work by inhibiting the function of bacterial DNA gyrase and topoisomerase IV, which are enzymes necessary for DNA replication, transcription, repair, and recombination .
Molecular Structure Analysis
Fluoroquinolones have a bicyclic structure, with a fluorine atom at the 6 position and a quinolone nucleus. The specific compound you’re asking about also has a piperazinyl group and a tosyl group attached, which may affect its properties .Chemical Reactions Analysis
Fluoroquinolones can undergo various chemical reactions, but these are generally not relevant in a biological context. In the body, they mainly act by inhibiting bacterial enzymes rather than undergoing chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of fluoroquinolones can vary depending on their exact structure. Generally, they are crystalline solids with a bitter taste. They are slightly soluble in water and more soluble in organic solvents .Applications De Recherche Scientifique
Antifungal Activity
Cinnoline derivatives, including our compound of interest, have been investigated for their antifungal properties . Researchers have synthesized this compound as a potential antifungal agent. Its efficacy against fungal pathogens could be crucial in developing novel antifungal drugs.
Antibacterial Potential
The cinnoline scaffold has demonstrated antibacterial activity . Investigating the antibacterial effects of our compound could provide insights into combating bacterial infections. Researchers may explore its mechanism of action and potential applications in antibiotic development.
Antitumor Properties
Certain cinnoline derivatives exhibit antitumor activity . Our compound’s structure suggests it might interfere with tumor growth pathways. Studying its effects on cancer cells could contribute to cancer therapy research.
Anti-Inflammatory Effects
Cinnolines have been associated with anti-inflammatory properties . Investigating whether our compound modulates inflammatory pathways could lead to the development of anti-inflammatory drugs.
Agrochemical Applications
Some cinnoline derivatives find use as agrochemicals . Researchers might explore whether our compound has pesticidal or herbicidal properties, contributing to sustainable agriculture.
Anesthetizing and Sedative Potential
Certain cinnoline compounds exhibit anesthetizing and sedative effects . Investigating our compound’s impact on neural receptors could provide insights into its potential use in anesthesia or sedation.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O2S/c1-18-2-9-22(10-3-18)34(32,33)25-17-29-24-11-6-20(28)16-23(24)26(25)31-14-12-30(13-15-31)21-7-4-19(27)5-8-21/h2-11,16-17H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOMMPYTPCLFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-tosylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724819.png)

![5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride](/img/no-structure.png)


![1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2724830.png)


![3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2724834.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2724836.png)
![1-(3-Fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2724839.png)
![3-Chloro-[1,3]thiazolo[4,5-c]pyridazin-6-amine](/img/structure/B2724840.png)
![2-(2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazol-1-yl)acetamide](/img/structure/B2724841.png)
![N-cyclopentyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B2724842.png)